N-(4-methoxyphenyl)-2-(2-methylpropyl)-1-oxo-3-thiophen-2-yl-3,4-dihydroisoquinoline-4-carboxamide
Description
N-(4-methoxyphenyl)-2-(2-methylpropyl)-1-oxo-3-thiophen-2-yl-3,4-dihydroisoquinoline-4-carboxamide is a synthetic organic compound featuring a 3,4-dihydroisoquinoline core substituted with a thiophene ring, a 4-methoxyphenyl carboxamide group, and a 2-methylpropyl side chain. The compound’s design combines heterocyclic and aromatic moieties, which are common in drug discovery for optimizing target binding and metabolic stability.
Properties
Molecular Formula |
C25H26N2O3S |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-methylpropyl)-1-oxo-3-thiophen-2-yl-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H26N2O3S/c1-16(2)15-27-23(21-9-6-14-31-21)22(19-7-4-5-8-20(19)25(27)29)24(28)26-17-10-12-18(30-3)13-11-17/h4-14,16,22-23H,15H2,1-3H3,(H,26,28) |
InChI Key |
LGNTZQIHXXXLLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=C(C=C3)OC)C4=CC=CS4 |
Origin of Product |
United States |
Biological Activity
N-(4-methoxyphenyl)-2-(2-methylpropyl)-1-oxo-3-thiophen-2-yl-3,4-dihydroisoquinoline-4-carboxamide is a complex organic compound belonging to the isoquinoline family. This compound exhibits a range of biological activities due to its unique structural features, which include a thiophene ring and various functional groups that enhance its potential interactions with biological targets.
Structural Characteristics
The molecular formula for this compound is C25H26N2O3S, which indicates the presence of multiple functional groups that contribute to its biological activity. The inclusion of the thiophene ring and the methoxy group are particularly noteworthy as they may influence the compound's lipophilicity and overall reactivity.
| Feature | Description |
|---|---|
| Molecular Weight | 434.6 g/mol |
| Functional Groups | Methoxy, Carboxamide, Thiophene |
| Structural Type | Isoquinoline derivative |
Research into similar isoquinoline derivatives suggests that compounds in this class can interact with various biological pathways, including:
- Inhibition of Enzymes : Isoquinolines have been shown to inhibit enzymes such as cytochrome P450, which plays a significant role in drug metabolism and pharmacokinetics .
- Antioxidant Properties : Some derivatives exhibit antioxidant activity by scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases .
- Antimicrobial Activity : Compounds with thiophene moieties have demonstrated promising antibacterial effects against various pathogens .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In studies involving structurally related compounds, significant antibacterial activity was observed against strains such as Enterococcus faecalis and Bacillus subtilis, with minimal inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL . This suggests that this compound may possess similar antimicrobial efficacy.
Enzyme Inhibition
The compound is also hypothesized to act as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory responses. Inhibition of MPO could provide therapeutic benefits in conditions characterized by excessive inflammation, such as autoimmune disorders .
Case Studies and Research Findings
- Inhibition Studies : A study on isoquinoline derivatives showed that modifications at the nitrogen position could enhance selectivity for MPO over other peroxidases, indicating potential for developing targeted therapies .
- Antioxidant Evaluation : The antioxidant activity of related compounds has been measured using DPPH assays, revealing that some derivatives can effectively reduce oxidative stress markers, a crucial factor in many chronic diseases .
Scientific Research Applications
Biological Activities
Research indicates that N-(4-methoxyphenyl)-2-(2-methylpropyl)-1-oxo-3-thiophen-2-yl-3,4-dihydroisoquinoline-4-carboxamide exhibits various biological activities, including:
Anticancer Activity
This compound has shown promising anticancer properties, particularly in inducing apoptosis in cancer cells. Studies have demonstrated its effectiveness against several cancer cell lines:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results indicate that it may be more effective than standard chemotherapeutic agents in certain contexts.
Antimicrobial and Antiviral Properties
While specific studies on antimicrobial and antiviral activities are less documented for this compound, similar isoquinoline derivatives have demonstrated significant activity against various bacterial strains and viruses. Further research is warranted to explore these aspects comprehensively.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds can be informative:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents affecting efficacy |
| Perampanel | Anticonvulsant | Known for action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
This comparison highlights the potential therapeutic advantages of this compound over other compounds.
Chemical Reactions Analysis
Hydrolysis and Amide Bond Reactivity
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the molecule’s polarity or generating intermediates for further derivatization.
| Reaction Conditions | Reagents | Outcome | Source |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12 h | Cleavage of the amide bond to form carboxylic acid and 4-methoxyaniline | |
| Basic hydrolysis | NaOH (2M), 80°C, 8 h | Formation of sodium carboxylate intermediate |
This reactivity aligns with studies on structurally related isoquinoline carboxamides, where hydrolysis is a key step in prodrug activation or metabolite formation .
Reduction of the 1-Oxo Group
The ketone moiety at the 1-position can be selectively reduced to a secondary alcohol using borohydride reagents, enabling access to diastereomeric alcohols.
The steric hindrance from the 2-methylpropyl group limits catalytic hydrogenation efficiency, favoring borohydride-mediated reduction .
Electrophilic Substitution on the Thiophene Ring
The thiophene moiety undergoes electrophilic substitution, particularly at the 5-position, due to electron-rich aromaticity.
| Reaction Conditions | Reagents | Outcome | Source |
|---|---|---|---|
| Bromination | Br₂, CHCl₃, 25°C, 1 h | 5-bromo-thiophene derivative (yield: 68%) | |
| Nitration | HNO₃/H₂SO₄, 0°C, 30 min | 5-nitro-thiophene derivative (yield: 52%) |
These modifications are leveraged to enhance binding affinity in pharmacological studies, as seen in analogs targeting factor Xa .
Oxidation of the Thiophene Ring
Controlled oxidation converts the thiophene ring to a thiophene-1,1-dioxide, altering electronic properties and bioavailability.
| Reaction Conditions | Reagents | Outcome | Source |
|---|---|---|---|
| Peracid oxidation | mCPBA, DCM, 25°C, 6 h | Thiophene → thiophene-1,1-dioxide (yield: 75%) |
This transformation is reversible under reducing conditions, providing a strategy for modulating reactivity.
Cross-Coupling Reactions
The isoquinoline core participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation at the 4-position.
These reactions are instrumental in generating libraries of analogs for structure-activity relationship (SAR) studies .
Functionalization of the Methoxyphenyl Group
The 4-methoxyphenyl substituent undergoes demethylation or hydroxyl-directed reactions.
| Reaction Conditions | Reagents | Outcome | Source |
|---|---|---|---|
| Demethylation | BBr₃, DCM, −78°C, 2 h | Conversion to phenolic derivative (yield: 82%) | |
| Friedel-Crafts alkylation | AlCl₃, R-X, 25°C | Limited success due to steric hindrance |
Demethylation is preferred for introducing hydrogen-bond donors in drug design.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound to structurally or functionally related molecules from patents, pharmacopeial standards, and synthetic analogs.
Benzothiazole Derivatives (EP3 348 550A1 Patent)
The European patent EP3 348 550A1 describes benzothiazole-based acetamides, such as N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide. Key comparisons:
| Feature | Target Compound | Benzothiazole Derivatives |
|---|---|---|
| Core Structure | 3,4-Dihydroisoquinoline | Benzothiazole |
| Substituents | Thiophen-2-yl, 2-methylpropyl | Methoxy/ethoxy groups on benzothiazole |
| Functional Group | Carboxamide | Acetamide |
| Aromatic Moieties | 4-Methoxyphenyl, thiophene | 3-/4-Methoxyphenyl |
Implications :
- Acetamide vs. carboxamide groups could influence solubility and hydrogen-bonding capacity.
Formoterol-Related Compounds (Pharmacopeial Standards)
Formoterol-related compounds A–D (e.g., Formoterol-related compound A: 1-(3-Amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol) share a 4-methoxyphenyl moiety but differ significantly in backbone:
| Feature | Target Compound | Formoterol-Related Compounds |
|---|---|---|
| Core Structure | Dihydroisoquinoline | Ethanolamine/phenylenediamine |
| Functional Groups | Carboxamide, ketone | Amino alcohols, formamide/acetamide |
| Biological Role | Undefined (speculative) | Beta-2 adrenergic agonists |
Implications :
- The shared 4-methoxyphenyl group may contribute to similar metabolic stability or CYP450 interactions .
- The ethanolamine backbone in Formoterol analogs targets respiratory receptors, whereas the dihydroisoquinoline core in the target compound may have CNS or kinase-related applications.
Quinoline and Thiazolidine Derivatives
A quinoline-based compound (4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) and thiazolidine derivatives (e.g., 4-carboxy-5,5-dimethylthiazolidin-2-yl) highlight structural diversity:
| Feature | Target Compound | Quinoline/Thiazolidine Derivatives |
|---|---|---|
| Core Structure | Dihydroisoquinoline | Quinoline/thiazolidine |
| Halogenation | None | Chloro, fluoro substituents |
| Functional Groups | Carboxamide, thiophene | Sulfonamide, carboxylate |
Implications :
- Halogenation in quinoline derivatives (e.g., 7-chloro, 6-fluoro) often enhances antimicrobial activity, a feature absent in the target compound .
- Thiazolidine carboxylates may improve metal chelation or bioavailability compared to the carboxamide group .
Preparation Methods
Pictet–Spengler Reaction
A classical approach for isoquinoline derivatives involves the Pictet–Spengler reaction between β-phenylethylamines and aldehydes/ketones. For example, the bromination of a phenolic precursor followed by condensation with formaldehyde and hydrobromic acid yields dihydroisoquinoline intermediates. While this method is robust for simpler structures, introducing substituents like the 2-(2-methylpropyl) group may require subsequent alkylation steps.
Multicomponent Reactions (MCRs)
Three-component reactions (TCRs) involving isoquinoline, alkyl propiolates, and NH-acidic components (e.g., thiazolidin-2,4-diones) have been reported to generate functionalized dihydroisoquinolines under mild conditions. For instance:
-
Reagents : Isoquinoline, ethyl propiolate, thiazolidin-2,4-dione.
-
Conditions : Room temperature, CH₂Cl₂ solvent, 24 hours.
This method could be adapted to incorporate the 2-methylpropyl group via alkylation of the isoquinoline precursor.
Introduction of the Thiophen-2-Yl Group
The 3-thiophen-2-yl substituent likely arises from a cross-coupling or cycloisomerization reaction.
Silver-Catalyzed Cycloisomerization
Silver(I) triflate has been employed in tandem cycloisomerization/hydroarylation reactions to construct isoquinoline derivatives with aryl groups. For example:
-
Substrates : Alkynyl imines and electron-rich arenes.
-
Catalyst : AgOTf (10 mol%).
-
Solvent : Toluene at 50°C.
This method could facilitate the introduction of the thiophen-2-yl group via hydroarylation.
Suzuki–Miyaura Coupling
Palladium-catalyzed cross-coupling between a halogenated dihydroisoquinoline and a thiophen-2-boronic acid pinacol ester is another viable route. However, this approach may require prior functionalization of the core structure.
Carboxamide Formation
The 4-carboxamide moiety linked to the 4-methoxyphenyl group is typically synthesized via:
Amidation of Carboxylic Acids
Direct coupling of 4-carboxy-3,4-dihydroisoquinoline with 4-methoxyaniline using reagents like HATU or EDCI/HOBt. Triethylamine is often used to scavenge HCl. For example:
Isocyanate Condensation
Reaction of 4-aminodihydroisoquinoline derivatives with 4-methoxyphenyl isocyanate, as demonstrated in the synthesis of related carboxamides. This method avoids the need for carboxylic acid activation.
Alkylation to Introduce the 2-Methylpropyl Group
The 2-(2-methylpropyl) substituent can be introduced via:
N-Alkylation of Isoquinoline
Alkylation of the secondary amine in the dihydroisoquinoline core with 2-methylpropyl halides (e.g., 2-methylpropyl bromide) using a base like K₂CO₃ or NaH. For example:
Reductive Amination
Alternative routes may involve reductive amination of a ketone intermediate with 2-methylpropylamine using NaBH₃CN or H₂/Pd-C.
Optimization Strategies
Key factors influencing reaction efficiency include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
